
6-bromo-N4-methylquinoline-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N4-methylquinoline-3,4-diamine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 6-Bromo-N4-methylquinoline-3,4-diamine is used as a starting material in the synthesis of various compounds. For instance, a study details the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, highlighting its application in infectious disease research and providing insights into the synthesis process involving condensation and cyclization reactions (Wlodarczyk et al., 2011).
- Another research focuses on the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, demonstrating regiochemistry in nucleophilic substitution reactions of the compound with amines (Choi & Chi, 2004).
Applications in Complex Chemistry
- The compound is involved in the formation of noncovalent supramolecular complexes. A study on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes includes this compound in the investigation of rotational barriers in these complexes (Fuss et al., 1999).
Fluorescence and Spectroscopy
- It's also used in the development of fluorescent probes. A study describes the quaternisation of 6-methylquinoline with different agents to produce water-soluble fluorescent probes sensitive to chloride ions, relevant in biological systems (Geddes et al., 2001).
Synthetic Routes and Biological Relevance
- The compound plays a role in the synthesis of pyrazino[2,3-c]isoquinolinecarboxylic acids and related compounds, which have potential biological applications. This synthesis process involves oxidation and nitration reactions, revealing the versatility of this compound in chemical transformations (Deady & Quazi, 1992).
Propiedades
IUPAC Name |
6-bromo-4-N-methylquinoline-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-13-10-7-4-6(11)2-3-9(7)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNIGOMKEYQJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
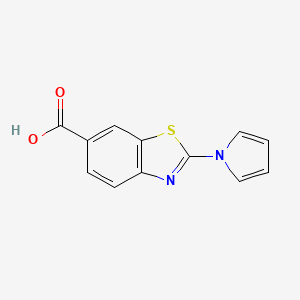


![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)
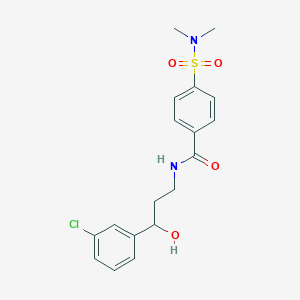
![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)
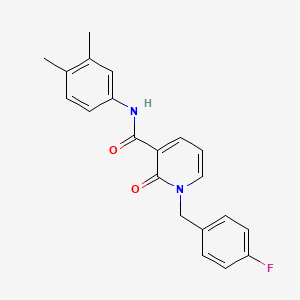
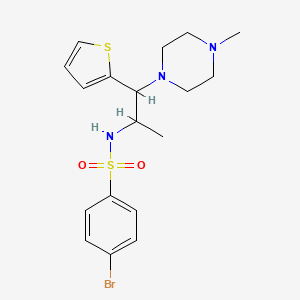
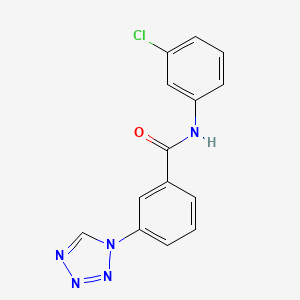
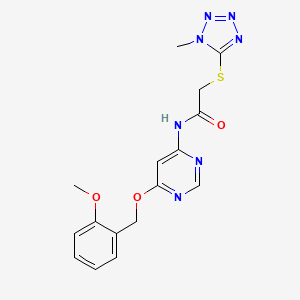
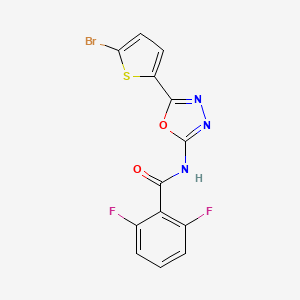
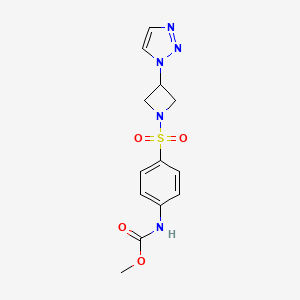
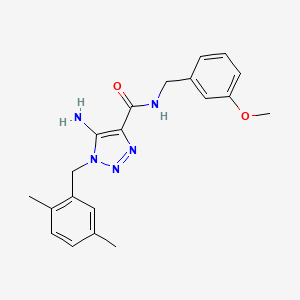
![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)
